

Application Notes and Protocols for Palladium-Catalyzed Synthesis of Substituted Morpholines

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Compound of Interest

Compound Name: 4-(Phenylsulfonyl)morpholine

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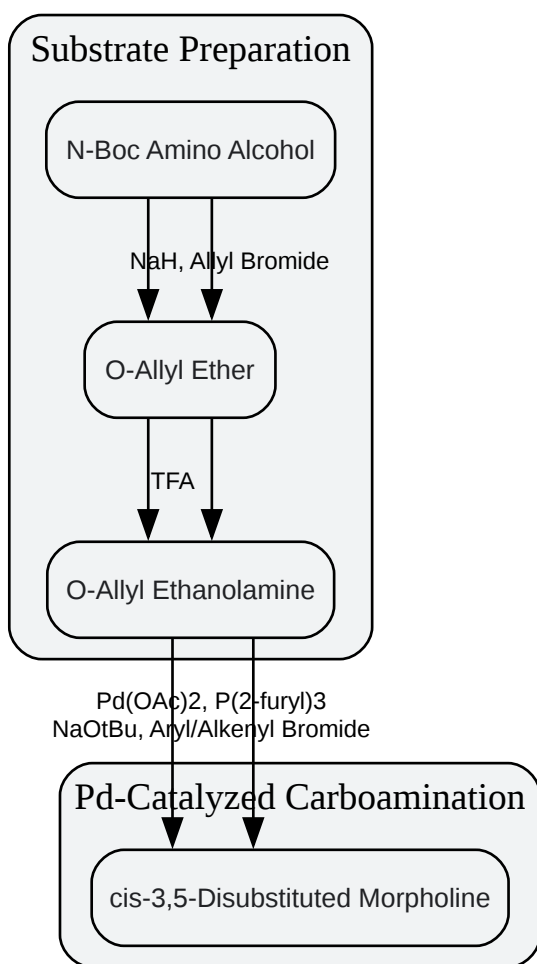
For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of substituted morpholines utilizing palladium-catalyzed methodologies. The morpholine scaffold is a privileged structure in medicinal chemistry, and these methods offer versatile and efficient routes to a wide array of substituted analogs. The following sections detail four key palladium-catalyzed strategies: Carboamination, Allylic Alkylation, Hydroamination, and Oxidative Coupling.

Palladium-Catalyzed Carboamination for cis-3,5-Disubstituted Morpholines

This method provides a reliable route to cis-3,5-disubstituted morpholines through the palladium-catalyzed reaction of O-allyl ethanolamine derivatives with aryl or alkenyl bromides. The reaction proceeds with high diastereoselectivity, affording the cis isomer as the major product.^{[1][2][3]}

Reaction Workflow

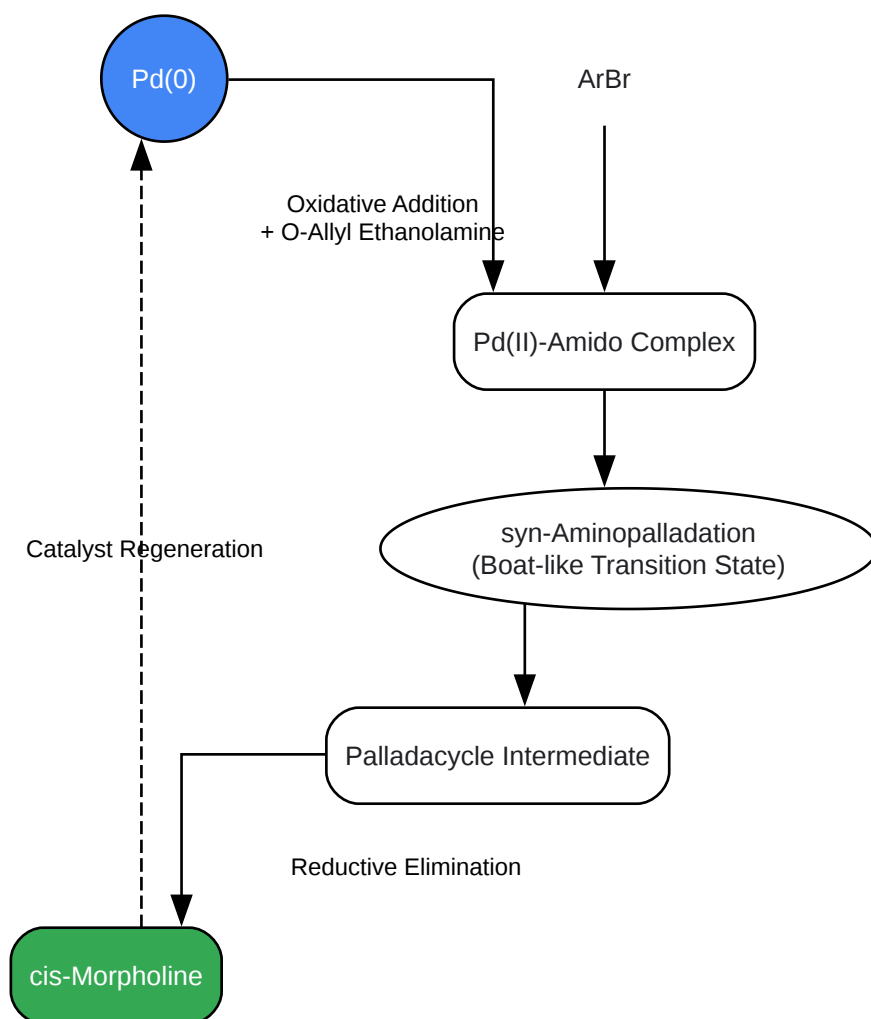


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Caption: Workflow for the synthesis of cis-3,5-disubstituted morpholines.

Proposed Reaction Mechanism

The reaction is proposed to proceed through a syn-aminopalladation mechanism. Oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the ethanolamine derivative, forms a palladium(II)-amido intermediate. Intramolecular syn-aminopalladation of the allyl group then occurs, followed by reductive elimination to yield the cis-disubstituted morpholine product and regenerate the Pd(0) catalyst.^{[1][3]}



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Caption: Proposed mechanism for Pd-catalyzed carboamination.

Quantitative Data

Entry	Aryl Bromide	Substrate	Product	Yield (%)
1	2-Bromonaphthalene	O-allyl-(R)-phenylglycinol derivative	cis-3-phenyl-5-(naphthalen-2-ylmethyl)morpholine	75
2	2-Bromotoluene	O-allyl-(R)-phenylglycinol derivative	cis-3-phenyl-5-(o-tolylmethyl)morpholine	75
3	1-Bromo-4-methoxybenzene	O-allyl-(R)-phenylglycinol derivative	cis-3-phenyl-5-((4-methoxyphenyl)methyl)morpholine	68
4	1-Bromo-4-fluorobenzene	O-allyl-(S)-alaninol derivative	cis-3-methyl-5-((4-fluorophenyl)methyl)morpholine	80
5	(E)-1-Bromo-2-phenylethene	O-allyl-(R)-phenylglycinol derivative	cis-3-phenyl-5-((E)-styrylmethyl)morpholine	70

Experimental Protocol

Representative Procedure for the Synthesis of cis-3,5-Disubstituted Morpholines:[3]

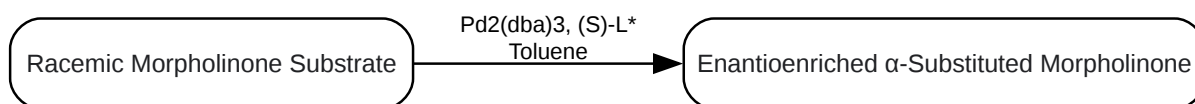
- To a flame-dried Schlenk tube under a nitrogen atmosphere, add Pd(OAc)₂ (2.3 mg, 0.01 mmol, 2 mol%), tri(2-furyl)phosphine (P(2-furyl)₃) (9.3 mg, 0.04 mmol, 8 mol%), and sodium tert-butoxide (NaOtBu) (96.1 mg, 1.0 mmol).
- Evacuate the tube and backfill with nitrogen.

- Add the aryl bromide (1.0 mmol) and a solution of the O-allyl ethanolamine substrate (0.50 mmol) in toluene (1.25 mL). If the aryl bromide is a solid, add it with the other solids in step 1.
- Seal the Schlenk tube and heat the reaction mixture at 110 °C for the time indicated by TLC or GC/MS analysis (typically 12-24 h).
- After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
- Concentrate the filtrate under reduced pressure.
- Purify the residue by flash column chromatography on silica gel to afford the desired cis-3,5-disubstituted morpholine.

Enantioselective Palladium-Catalyzed Allylic Alkylation of Morpholinones

This protocol describes the synthesis of enantioenriched α -disubstituted morpholinones via a palladium-catalyzed decarboxylative allylic alkylation. This method is particularly useful for creating quaternary stereocenters.^{[2][4]}

Reaction Scheme



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Caption: Enantioselective synthesis of α -substituted morpholinones.

Quantitative Data

Entry	R Group	Product	Yield (%)	ee (%)
1	Methyl	2-allyl-2-methylmorpholin-3-one	91	99
2	Benzyl	2-allyl-2-benzylmorpholin-3-one	95	99
3	Propargyl	2-allyl-2-(prop-2-yn-1-yl)morpholin-3-one	85	98
4	Allyl	2,2-diallylmorpholin-3-one	88	99
5	p-Methoxybenzyl	2-allyl-2-(4-methoxybenzyl)morpholin-3-one	92	99

Data obtained using (S)-(CF₃)₃-t-BuPHOX as the chiral ligand.^[2]

Experimental Protocol

General Procedure for Enantioselective Allylic Alkylation:^{[2][5]}

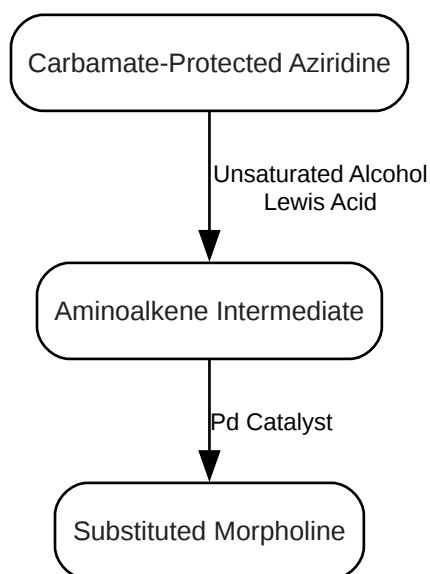
- In a glovebox, add the racemic morpholinone substrate (0.1 mmol, 1.0 equiv) to a vial.
- In a separate vial, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ (4.6 mg, 0.005 mmol, 5 mol%) and the chiral ligand (e.g., (S)-(CF₃)₃-t-BuPHOX, 12.5 mol%) in toluene (1.0 mL).
- Add the catalyst solution (0.3 mL, corresponding to 0.0015 mmol Pd) to the vial containing the substrate.

- Add additional toluene to bring the total reaction volume to achieve a 0.033 M concentration of the substrate.
- Seal the vial and stir the reaction mixture at the desired temperature (typically room temperature to 60 °C) until the reaction is complete as monitored by TLC or LC/MS.
- Concentrate the reaction mixture directly onto silica gel.
- Purify the product by flash column chromatography.
- Determine the enantiomeric excess by chiral SFC or HPLC analysis.

Stereoselective Palladium-Catalyzed Hydroamination

This method allows for the stereoselective synthesis of 2,5-disubstituted and 2,3,5-trisubstituted morpholines from carbamate-protected aziridines and unsaturated alcohols. The key step is a palladium-catalyzed intramolecular hydroamination of an intermediate aminoalkene.[6][7]

Reaction Workflow



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Caption: Two-step synthesis of substituted morpholines via hydroamination.

Quantitative Data

Entry	Aziridine Substituent (R ¹)	Alcohol Substituent (R ²)	Product	Yield (%)	Diastereoselectivity
1	Phenyl	H	2-Phenyl-5-methylmorpholine	85	>20:1
2	p-Tolyl	H	2-(p-Tolyl)-5-methylmorpholine	82	>20:1
3	Naphthyl	H	2-Naphthyl-5-methylmorpholine	88	>20:1
4	Phenyl	Phenyl	2,3-Diphenyl-5-methylmorpholine	75	>20:1
5	Isopropyl	H	2-Isopropyl-5-methylmorpholine	78	>20:1

Experimental Protocol

General Procedure for Palladium-Catalyzed Hydroamination:[6]

Step 1: Synthesis of the Aminoalkene Intermediate

- To a solution of the carbamate-protected aziridine (1.0 equiv) in a suitable solvent (e.g., CH₂Cl₂), add the unsaturated alcohol (1.5 equiv).
- Cool the mixture to 0 °C and add a Lewis acid catalyst (e.g., BF₃·OEt₂, 0.2 equiv).

- Stir the reaction at 0 °C to room temperature until the aziridine is consumed (monitored by TLC).
- Quench the reaction with saturated aqueous NaHCO₃ solution and extract with an organic solvent.
- Dry the organic layer, concentrate, and purify by flash chromatography to obtain the aminoalkene intermediate.

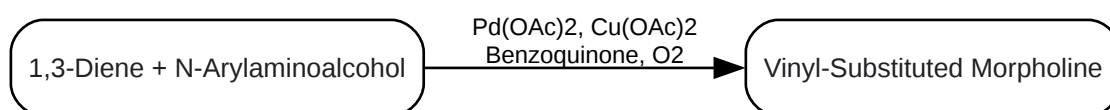
Step 2: Palladium-Catalyzed Hydroamination

- In a sealed tube, dissolve the aminoalkene intermediate (1.0 equiv) in a suitable solvent (e.g., THF).
- Add the palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand, 5 mol%).
- Heat the reaction mixture at the required temperature (e.g., 80-100 °C) until the starting material is consumed.
- Cool the reaction to room temperature, concentrate under reduced pressure, and purify by flash column chromatography to afford the substituted morpholine.

Palladium-Catalyzed Oxidative Coupling of 1,3-Dienes and N-Arylaminoalcohols

This method provides access to vinyl-substituted morpholines through an oxidative coupling reaction between 1,3-dienes and N-arylaminoalcohols, catalyzed by palladium. The reaction utilizes a copper salt and a quinone as oxidants.^{[1][6][8]}

Reaction Scheme



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Caption: Oxidative coupling for vinyl-substituted morpholine synthesis.

Quantitative Data

Entry	1,3-Diene	N-Arylaminoalcohol	Product	Yield (%)
1	1,3-Butadiene	2-(Phenylamino)ethanol	4-Phenyl-2-vinylmorpholine	78
2	Isoprene	2-(Phenylamino)ethanol	2-Isopropenyl-4-phenylmorpholine	75
3	1,3-Cyclohexadiene	2-(Phenylamino)ethanol	Octahydro-2-phenyl-4a,8a-etheno-2H-1,4-benzoxazine	82
4	1,3-Butadiene	2-((4-Methoxyphenyl)amino)ethanol	4-(4-Methoxyphenyl)-2-vinylmorpholine	72
5	1,3-Butadiene	2-((4-Chlorophenyl)amino)ethanol	4-(4-Chlorophenyl)-2-vinylmorpholine	65

Experimental Protocol

General Procedure for Oxidative Coupling:[8]

- To a reaction vessel, add Pd(OAc)₂ (5 mol%), Cu(OAc)₂ (1 equiv), and 1,4-benzoquinone (1 equiv).
- Add a solution of the N-arylaminoalcohol (1.0 equiv) in a suitable solvent (e.g., dioxane).
- Introduce the 1,3-diene (2.0 equiv) into the reaction mixture.

- Stir the reaction under an atmosphere of oxygen (balloon) at a specified temperature (e.g., 60 °C) for the required time (typically 24 h).
- After completion, cool the reaction mixture, dilute with an organic solvent, and filter through a pad of Celite.
- Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
- Concentrate the solution and purify the residue by flash column chromatography on silica gel to yield the vinyl-substituted morpholine.

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